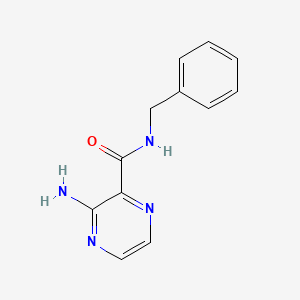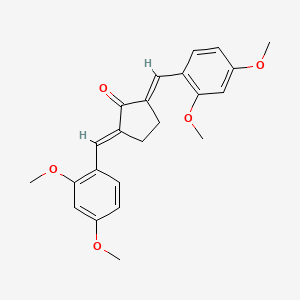![molecular formula C21H23N3O2S B11452432 2-(ethylsulfanyl)-8,8-dimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11452432.png)
2-(ethylsulfanyl)-8,8-dimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfanyl)-8,8-dimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound belonging to the pyrimidoquinoline family This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a dimethyl group, and a phenyl group attached to a tetrahydropyrimidoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-8,8-dimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the condensation of barbituric acid with aldehydes and anilines in a one-pot reaction . This approach allows for the functionalization of the pyrimidoquinoline core with various substituents, including the ethylsulfanyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-8,8-dimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the quinoline core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(Ethylsulfanyl)-8,8-dimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitumor, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-8,8-dimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinoline and its derivatives share a similar core structure but differ in their substituents.
Pyrimidoquinoline Derivatives: Other pyrimidoquinoline compounds with different functional groups.
Uniqueness
2-(Ethylsulfanyl)-8,8-dimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylsulfanyl group, in particular, may contribute to unique reactivity and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H23N3O2S |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-8,8-dimethyl-5-phenyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C21H23N3O2S/c1-4-27-20-23-18-17(19(26)24-20)15(12-8-6-5-7-9-12)16-13(22-18)10-21(2,3)11-14(16)25/h5-9,15H,4,10-11H2,1-3H3,(H2,22,23,24,26) |
InChI Key |
ONCZAQUNACZYGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CC=C4)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}benzamide](/img/structure/B11452358.png)

![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-phenylacetamide](/img/structure/B11452372.png)
![2-[(2-Fluorobenzyl)sulfanyl]-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11452402.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B11452407.png)
![3-chloro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B11452409.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylpropanamide](/img/structure/B11452410.png)
![4-methyl-N-{3-methyl-1-[(3-methylbutyl)amino]-1-oxobutan-2-yl}cyclohexanecarboxamide](/img/structure/B11452416.png)

![N-[2-(1,3-benzodioxol-5-ylamino)-1-(4-methylphenyl)-2-oxoethyl]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-methylpropanamide](/img/structure/B11452422.png)
![ethyl 4-(7,8-dimethoxy-1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoate](/img/structure/B11452425.png)
![2-Phenylethyl (1-{[4-(2-methoxyethoxy)phenyl]carbonyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B11452427.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4,6-dimethylquinazolin-2-amine](/img/structure/B11452431.png)
![6-(2-chlorobenzyl)-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11452435.png)
